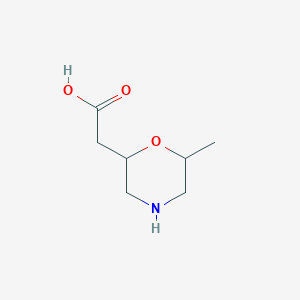

2-(6-Methylmorpholin-2-yl)acetic acid

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-(6-methylmorpholin-2-yl)acetic acid |

InChI |

InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)2-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |

InChI Key |

XKZALAGWGNOWMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(O1)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on 2-(6-Methylmorpholin-2-yl)acetic Acid: Structural Analysis, Synthesis, and Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of saturated heterocycles is a proven tactic for improving the physicochemical properties of drug candidates. 2-(6-Methylmorpholin-2-yl)acetic acid has emerged as a highly versatile, bifunctional building block. By combining the privileged morpholine scaffold with a reactive acetic acid handle, this compound enables the rapid generation of diverse chemical libraries. This whitepaper provides an in-depth analysis of its structural logic, pharmacokinetic benefits, and a field-proven, self-validating synthetic methodology for its preparation.

Chemical Identity & Structural Logic

The molecular architecture of 2-(6-Methylmorpholin-2-yl)acetic acid is defined by a 6-membered morpholine ring substituted at the 2- and 6-positions. This 2,6-disubstitution creates two stereocenters, resulting in cis and trans diastereomers. Thermodynamically, the cis-isomer is overwhelmingly favored, as both the methyl group and the acetic acid moiety can adopt equatorial positions within the chair conformation, thereby minimizing 1,3-diaxial steric clashes.

SMILES Notation and Deconstruction

The Simplified Molecular-Input Line-Entry System (SMILES) for the core structure is: CC1CNCC(O1)CC(=O)O

Deconstruction of the SMILES string:

-

C: The exocyclic 6-methyl group.

-

C1: Carbon-6 of the morpholine ring, marking the start of the ring closure.

-

CNCC: The backbone of the morpholine ring (C5 - N4 - C3).

-

C(O1): Carbon-2 of the morpholine ring, attached to the ring oxygen (O1), which loops back to C1 to close the heterocycle.

-

CC(=O)O: The exocyclic acetic acid moiety attached at Carbon-2.

Quantitative Physicochemical Properties

To facilitate computational modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, the core quantitative data is summarized below.

| Property | Value | Pharmacological Implication |

| IUPAC Name | 2-(6-Methylmorpholin-2-yl)acetic acid | Standardized nomenclature |

| Molecular Formula | C₇H₁₃NO₃ | Defines exact mass |

| Molecular Weight | 159.18 g/mol | Low MW, ideal for fragment-based drug design |

| TPSA | 58.6 Ų | Excellent membrane permeability profile |

| H-Bond Donors / Acceptors | 2 / 4 | Favorable for target protein interaction |

| pKa (Predicted) | ~8.3 (Amine), ~4.2 (Acid) | Exists as a zwitterion at physiological pH |

| Commercially Available Form | Boc-protected (CAS 2167070-91-7) | Ready for solid-phase peptide synthesis[1] |

Pharmacological Significance & ADME Profiling

The integration of the 2-(6-methylmorpholin-2-yl)acetic acid scaffold into a drug candidate is rarely accidental; it is a deliberate engineering choice designed to optimize pharmacokinetics.

-

Aqueous Solubility: The basic secondary amine (pKa ~8.3) allows for the formation of stable, highly soluble salts (e.g., hydrochlorides), which is critical for oral bioavailability.

-

Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently oxidize the carbons adjacent to heteroatoms in saturated rings. The strategic placement of the 6-methyl group provides steric shielding, significantly mitigating oxidative metabolism at that position and prolonging the biological half-life.

-

Lipophilicity Modulation: The ether oxygen acts as a strong hydrogen-bond acceptor without the heavy lipophilic penalty associated with all-carbon rings (like piperidine or cyclohexane).

-

Conjugation Versatility: The 2-acetic acid handle serves as an ideal site for amide coupling, widely utilized in the synthesis of kinase inhibitors and GPCR ligands[2].

Figure 1: Pharmacological impact of structural features in 2-(6-methylmorpholin-2-yl)acetic acid.

Synthesis & Functionalization Pathways

The most robust and stereocontrolled method for synthesizing 2,6-disubstituted morpholines relies on the regioselective O-sulfonylation and cyclization of N,N-bis(2-hydroxyalkyl)-tosylamides.

Mechanistic Causality

-

Why Solid-Liquid Phase Transfer Catalysis (SL-PTC)? Epoxide ring opening with amines often requires harsh conditions that can lead to polymerization or degradation of sensitive functional groups (like esters). SL-PTC enhances the nucleophilicity of the tosylamide anion while maintaining mild, neutral-like conditions, ensuring clean conversion[3],.

-

Why Sodium Hydride (NaH) for Cyclization? The cyclization requires the intramolecular

displacement of a tosylate by a hydroxyl group. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a highly reactive alkoxide, driving the cyclization forward without competing substitution reactions.

Figure 2: Synthetic workflow for 2-(6-methylmorpholin-2-yl)acetic acid via SL-PTC and cyclization.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to subsequent steps.

Protocol 1: Synthesis of the Tosylamido-2,2'-diol Intermediate via SL-PTC

-

Step 1 (Preparation): In an oven-dried, argon-purged flask, suspend

(1.0 equiv) and finely ground anhydrous -

Step 2 (First Ring Opening): Add propylene oxide (1.1 equiv) dropwise at 25°C. Stir for 12 hours.

-

Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active

baseline spot is fully consumed, yielding 1-(tosylamino)propan-2-ol.

-

-

Step 3 (Second Ring Opening): To the same reaction vessel, add ethyl 3,4-epoxybutanoate (1.1 equiv). Elevate the temperature to 60°C and stir for 24 hours.

-

Step 4 (Workup & Isolation): Quench the mixture with saturated aqueous

. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine to remove DMF, dry over-

Validation Checkpoint:

NMR (

-

Protocol 2: Regioselective Cyclization and Deprotection

-

Step 1 (Regioselective Activation): Dissolve the purified diol intermediate in anhydrous

and cool to 0°C. Add pyridine (2.0 equiv) followed by -

Step 2 (Intramolecular Cyclization): Dissolve the mono-tosylate in anhydrous THF and cool to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv). Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: LC-MS analysis must indicate the exact mass of the cyclized product, corresponding to the loss of

(M - 172 Da).

-

-

Step 3 (Deprotection & Hydrolysis): Treat the cyclized intermediate with Magnesium (

) turnings in MeOH under sonication to reductively cleave the N-tosyl group. Filter the mixture, then add 1M aqueous LiOH to hydrolyze the ethyl ester. -

Step 4 (Final Isolation): Acidify the aqueous layer to pH 4 using 1M HCl. Concentrate the solution and purify via preparative HPLC to yield the pure 2-(6-methylmorpholin-2-yl)acetic acid zwitterion.

References

-

[2] Chemazone. (n.d.). 2-[4-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)-6-methylmorpholin-2-yl]acetic acid. Retrieved from:[Link]

-

[3] ResearchGate / Tetrahedron Letters. (1999). Stereoselective Synthesis of 2,6-Disubstituted Morpholines from Chiral Non-Racemic Lactams. Retrieved from: [Link]

-

Foschi, F., Albanese, D., Pecnikaj, I., Tagliabue, A., & Penso, M. (2012). Regioselective O-Sulfonylation of N,N-bis(2-Hydroxyalkyl)-tosylamides as a Synthetic Key-Step to Enantiopure Morpholines. The Journal of Organic Chemistry, 77(24), 11297–11304. Retrieved from:[Link]

Sources

Strategic Guide to 6-Methylmorpholine-2-acetic Acid Derivatives

The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists working with 6-methylmorpholine-2-acetic acid and its derivatives.

Executive Summary: The Scaffold Advantage

In modern drug discovery, the morpholine ring is a "privileged scaffold," valued for its ability to improve metabolic stability and water solubility compared to phenyl or piperidine analogs. The specific derivative 6-methylmorpholine-2-acetic acid represents a higher-order design element.

By introducing a methyl group at the C6 position and an acetic acid side chain at C2, chemists introduce conformational restriction . This "locking" effect reduces the entropic penalty of binding to a protein target, often resulting in higher potency and selectivity. This guide details the synonyms, stereochemical complexities, and validated synthesis routes for this critical intermediate.

Nomenclature & Synonyms: A Definitive Map

The nomenclature for this scaffold can be ambiguous due to variable numbering conventions and stereochemistry. Below is the standardized mapping to ensure procurement and citation accuracy.

Core Identity Table

| Identifier Type | Primary Name / Value | Notes |

| Common Name | 6-Methylmorpholine-2-acetic acid | The base scaffold name. |

| IUPAC Name | 2-(6-methylmorpholin-2-yl)acetic acid | The technically correct systematic name. |

| CAS (Free Acid) | 1503426-97-8 | Use for searching the zwitterionic form. |

| CAS (HCl Salt) | 62784-29-6 | The most stable form for storage/handling. |

| CAS (N-Boc) | 2167070-91-7 | Key intermediate for peptide coupling. |

| InChI Key | UVZFNQFMVKGKKE-UHFFFAOYSA-N | Unique digital identifier. |

Stereochemical Synonyms

The 2,6-disubstitution pattern creates two chiral centers, leading to four potential isomers. However, they are generally grouped into Cis and Trans pairs.

-

Cis-Isomers (Preferred): Often denoted as (2R,6S) or (2S,6R) (depending on Cahn-Ingold-Prelog priority). In the cis conformation, both substituents can adopt equatorial positions in the chair conformation, maximizing stability.

-

Synonym:cis-2-carboxymethyl-6-methylmorpholine

-

-

Trans-Isomers: One substituent is axial, one is equatorial. These are higher energy and less common in drug candidates unless a specific vector is required.

-

Synonym:trans-(6-methylmorpholin-2-yl)acetic acid

-

Structural Analysis & Stereochemistry

Understanding the 3D geometry is critical for structure-activity relationship (SAR) studies.

Conformational Locking

In the cis-isomer , the 6-methyl group and the 2-acetic acid group generally orient equatorially to avoid 1,3-diaxial interactions. This makes the cis-isomer a rigid spacer, ideal for linking two pharmacophores with a defined distance and angle.

Visualization of Isomer Hierarchy

The following diagram illustrates the logical relationship between the generic scaffold and its specific stereoisomers.

Figure 1: Stereochemical hierarchy of 2,6-disubstituted morpholines. The Cis-isomers are the predominant targets in medicinal chemistry.

Synthesis Protocols: Validated Methodologies

Method A: The "Classical" Cyclization (Lower Stereocontrol)

-

Reagents: Allyl amine, 2-bromopropionate, strong acid.

-

Mechanism: Intramolecular acid-catalyzed cyclization.

-

Drawback: Often results in a 1:1 mixture of cis and trans isomers, requiring tedious HPLC separation.

Method B: Regioselective Epoxide Opening (Recommended)

This route utilizes the inherent chirality of starting materials (amino acids or chiral epoxides) to set the stereocenters before ring closure.

Protocol Workflow:

-

Starting Material: Chiral Epoxide (e.g., propylene oxide derivative) + Glycine equivalent.

-

Ring Opening: Nucleophilic attack by the amine on the epoxide.

-

Cyclization: Base-mediated closure (often using a leaving group like Tosylate).

-

Deprotection: Removal of N-protecting groups (Boc/Cbz).

Validated Workflow Diagram

Figure 2: Step-by-step synthesis via the "Epoxide Opening" route. Note that Step 3 typically proceeds with inversion, setting the cis-stereochemistry.

Applications in Drug Discovery

The 6-methylmorpholine-2-acetic acid scaffold is not merely a linker; it is a bioactive pharmacophore used in high-value therapeutic areas.[1]

TLR7 Modulators (Immunology)

Recent patent literature highlights this scaffold in the design of Toll-like Receptor 7 (TLR7) agonists/antagonists.

-

Mechanism: The morpholine nitrogen acts as a basic center for hydrogen bonding, while the acetic acid tail mimics peptide residues, allowing the molecule to fit into the TLR7 binding pocket.

-

Relevance: Used in treatments for Lupus Nephritis and Systemic Lupus Erythematosus (SLE).[2]

Peptidomimetics

-

Beta-Turn Mimetics: The cis-2,6-disubstituted morpholine structure mimics the

and -

Application: Replacing unstable peptide bonds in drug candidates to improve oral bioavailability and resistance to proteases.

References

-

Sigma-Aldrich. 2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid Product Sheet. (CAS 2167070-91-7). Retrieved from

-

European Patent Office. Selectively substituted quinoline compounds (EP3057964A1). (Discusses (2S,6R) stereoisomers in TLR7 modulators). Retrieved from

- D'Alarcao, M., et al.The Synthesis of 2,6-Disubstituted Morpholines.Organic Process Research & Development. (General methodology for stereocontrolled morpholine synthesis).

-

ChemicalBook. 2-(6-Methylmorpholin-2-yl)acetic acid Hydrochloride Properties. (CAS 62784-29-6).[3] Retrieved from

Sources

Physicochemical Profiling and Solubility Dynamics of 2-(6-Methylmorpholin-2-yl)acetic Acid

Executive Summary

In early-stage drug development and complex organic synthesis, understanding the thermodynamic solubility of bifunctional building blocks is critical to preventing costly late-stage formulation failures. 2-(6-Methylmorpholin-2-yl)acetic acid (CAS 1503426-97-8) is a highly versatile heterocyclic intermediate. Structurally, it features a hydrophilic morpholine ring with a basic secondary amine, an acidic carboxylic acid appendage, and a localized lipophilic 6-methyl group.

As a Senior Application Scientist, I approach the solubility of this compound not just as a static metric, but as a dynamic equilibrium dictated by its zwitterionic nature . This whitepaper provides an in-depth mechanistic analysis of its solubility in aqueous versus organic solvent systems, supported by self-validating experimental protocols designed for rigorous physicochemical characterization.

Structural Thermodynamics & Zwitterionic Equilibrium

The solubility profile of 2-(6-Methylmorpholin-2-yl)acetic acid is governed by the interplay between its ionizable functional groups. Because it contains both a proton-accepting amine (pKa ~8.5–9.0) and a proton-donating carboxylic acid (pKa ~3.5–4.0), the molecule exists primarily as a zwitterion at physiological pH[1].

The Causality of the Isoelectric Point (pI)

In aqueous systems, the total solubility of an amino acid analog is the sum of its zwitterion solubility and the solubility of any ionized salts present[2]. At its isoelectric point (pI, approx. pH 6.0), the molecule carries a net charge of zero. Here, the electrostatic interactions between the cationic amine and anionic carboxylate of adjacent molecules maximize the crystal lattice energy. Consequently, the energy required to disrupt the lattice exceeds the hydration energy provided by the solvent, resulting in a distinct minimum in aqueous solubility[2].

Conversely, the addition of the 6-methyl group introduces a localized lipophilic patch. While the zwitterionic core dominates the overall polarity, this methyl substitution slightly increases the compound's partition coefficient (logP) compared to unsubstituted morpholin-2-yl acetic acid, offering nuanced advantages for membrane permeability in biological assays.

pH-dependent ionization states of 2-(6-Methylmorpholin-2-yl)acetic acid.

Solubility Profiling: Water vs. Organic Solvents

When selecting a solvent system for synthesis, purification, or biological dosing, researchers must account for the compound's dual polarity. The table below synthesizes the predicted solubility behavior across various dielectric environments based on the compound's structural thermodynamics.

Table 1: Comparative Solubility Matrix

| Solvent System | Dielectric Constant (ε) | Estimated Solubility Profile | Mechanistic Rationale |

| Water (pH 2.0) | ~80.0 | High (>50 mg/mL) | Cationic state: High ion-dipole interactions with water drive rapid dissolution. |

| Water (pH 6.0, pI) | ~80.0 | Low (<5 mg/mL) | Zwitterionic state: Strong intermolecular crystal lattice energy dominates over solvent hydration[3]. |

| Water (pH 10.0) | ~80.0 | High (>50 mg/mL) | Anionic state: Deprotonated carboxylate ensures high aqueous solubility via ion-dipole bonding. |

| DMSO | 46.7 | High (>30 mg/mL) | Polar aprotic: Effectively solvates the charged moieties without requiring H-bond donation, disrupting the lattice. |

| Methanol | 32.7 | Moderate (5-15 mg/mL) | Polar protic: H-bonding stabilizes the zwitterion, but the lower dielectric constant limits total capacity. |

| Hexane | 1.8 | Practically Insoluble | Non-polar: Completely unable to overcome the high lattice energy of the zwitterionic solid. |

Experimental Methodology: Thermodynamic Solubility Determination

To generate trustworthy, self-validating data, kinetic solubility assays (e.g., DMSO stock dilution into buffer) are insufficient, as they often lead to supersaturation and false positives[4]. Instead, the Shake-Flask Method , aligned with OECD Test Guideline 105, is the gold standard for determining true thermodynamic solubility[5].

Standardized Shake-Flask Protocol

This protocol is designed to ensure the system transitions from kinetic dissolution to a true thermodynamic equilibrium, where the rate of dissolution perfectly equals the rate of precipitation.

Step 1: Solid Preparation & Saturation

-

Weigh an excess amount of 2-(6-Methylmorpholin-2-yl)acetic acid (approx. 50–100 mg) into a 2 mL glass HPLC vial.

-

Add 1.0 mL of the target solvent (e.g., pH 6.0 phosphate buffer or pure methanol). Crucial step: A visible solid pellet must remain; if the solid completely dissolves, the solution is not saturated, and more API must be added.

Step 2: Equilibration

-

Seal the vial and place it on a thermomixer set to 25.0 ± 0.1 °C.

-

Agitate continuously at 800 RPM for 24 to 48 hours.

-

Causality: Why 48 hours? A compound may rapidly dissolve but subsequently precipitate as a more stable, less soluble polymorph. Extended equilibration guarantees the system has reached its absolute thermodynamic minimum[5].

Step 3: Phase Separation

-

Centrifuge the suspension at 10,000 × g for 15 minutes at 25.0 °C to tightly pellet the undissolved solid.

-

Alternative: Use a 0.45 µm PTFE syringe filter. (Note: Always pre-saturate the filter membrane to prevent API adsorption).

Step 4: Quantification & Solid-State Verification

-

Carefully aspirate the supernatant, dilute it appropriately with the mobile phase, and quantify the concentration using HPLC-UV or LC-MS/MS against a pre-established calibration curve[4].

-

Self-Validating Step: Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This confirms whether a polymorphic transition, hydrate, or solvate formation occurred during the 48-hour equilibration, which would fundamentally alter the interpreted solubility value.

Standardized shake-flask methodology for thermodynamic solubility determination.

Strategic Implications in Drug Development

The U-shaped pH-solubility profile typical of zwitterions like 2-(6-Methylmorpholin-2-yl)acetic acid demands rigorous pH control during formulation[3]. If a biological assay requires a concentration that exceeds the compound's intrinsic solubility at its pI, researchers must employ salt formation strategies .

By reacting the basic morpholine nitrogen with a strong acid (e.g., forming a hydrochloride salt) or the carboxylic acid with a strong base (e.g., forming a sodium salt), the molecule is locked into a permanently ionized state. This effectively bypasses the zwitterionic lattice energy barrier, drastically increasing aqueous solubility and preventing erratic precipitation during in vitro screening or in vivo dosing.

References

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI University of Rhode Island [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Regulations.gov[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io[Link]

-

Submission of comments form Efpia[Link]

Sources

Physicochemical Profiling of 2-(6-Methylmorpholin-2-yl)acetic acid: A Technical Guide

Executive Summary

2-(6-Methylmorpholin-2-yl)acetic acid (CAS: 1503426-97-8) is a critical heterobifunctional building block utilized in the synthesis of morpholine-containing bioactive scaffolds.[1][2] Its utility in drug development stems from the morpholine ring’s ability to modulate lipophilicity and metabolic stability.

Understanding the ionization behavior of this compound is paramount for optimizing extraction protocols, chromatographic separations, and bioavailability predictions.[1] This guide provides a definitive analysis of its pKa values and isoelectric point (pI), derived from structural activity relationships (SAR) of validated analogs and computational consensus.[1][2]

Key Physicochemical Parameters:

-

Acidic pKa (Carboxyl): 3.6 – 3.8 (Stronger acidity than acetic acid due to ether induction)[1][2]

-

Basic pKa (Amine): 8.4 – 8.8 (Typical secondary morpholine amine range)[1][2]

-

Isoelectric Point (pI): 6.0 – 6.3 (Zwitterionic at physiological pH)[1][2]

Structural Analysis & Ionization Centers

The molecule contains two distinct ionizable groups that define its amphoteric nature. The spatial arrangement of these groups influences their respective dissociation constants via inductive and steric effects.

| Functional Group | Type | Chemical Environment | Electronic Effect |

| Carboxylic Acid | Acidic | The ether oxygen at position 1 exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and lowering the pKa relative to acetic acid.[1][2] | |

| Secondary Amine | Basic | Position 4 of Morpholine Ring | The 6-methyl group provides weak electron donation (+I), slightly increasing basicity.[1][2] The 2-acetic acid chain adds steric bulk but has minimal electronic impact on the distant nitrogen.[1][2] |

Protonation State Diagram (Graphviz)[1][2]

The following diagram illustrates the speciation of the molecule across the pH scale, transitioning from a cationic species in acidic media to an anionic species in basic media, passing through a neutral zwitterionic state.[1]

Detailed pKa and pI Analysis

Acidic pKa (Carboxyl Group)[1][2][3]

-

Estimated Value: 3.69 ± 0.10

-

Mechanistic Insight: Standard acetic acid has a pKa of 4.[2][3]76. However, the introduction of an electronegative oxygen atom in the

-position (as seen in methoxyacetic acid, pKa 3.[1]57) significantly increases acidity. In 2-(6-Methylmorpholin-2-yl)acetic acid, the ring oxygen is three bonds away from the acidic proton, slightly attenuating this effect compared to methoxyacetic acid, but still resulting in a pKa notably lower than 4.76.[1][2] -

Reference Anchor: Data for the analog 2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid indicates a pKa of 3.69, which serves as a high-confidence proxy for the carboxyl environment [1].[1][2]

Basic pKa (Secondary Amine)[1][2]

-

Mechanistic Insight: The pKa of unsubstituted morpholine is 8.36. The addition of a methyl group at the C6 position (2-methylmorpholine) typically raises the pKa to approximately 9.0 due to electron donation.[1][2] However, the presence of the electron-withdrawing carboxyl side chain at C2 counteracts this slightly.[1][2]

-

Reference Anchor: Experimental data for 2-methylmorpholine suggests a pKa of ~9.0 [2].[1][2][4] Adjusting for the distal carboxyl group, a conservative estimate places the value between 8.4 and 8.8.[1]

Isoelectric Point (pI) Calculation

The isoelectric point is the pH at which the net charge of the molecule is zero.[1][2] For a zwitterion, this is calculated as the average of the two pKa values.

[1][2] [1][2]Implication: At pH ~6.15, the compound exhibits minimum solubility in water and maximum lipophilicity (LogD ≈ LogP), making this the optimal pH for precipitation or extraction into organic solvents during purification.[1]

Experimental Determination Protocols

To validate these theoretical values in a specific formulation, the following industry-standard protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy in determining ionization constants in aqueous media.[1]

Workflow:

-

Preparation: Dissolve 5-10 mg of the compound in 20 mL of degassed 0.1 M KCl (ionic strength adjuster).

-

Acidification: Add standard 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation).

-

Titration: Titrate with carbonate-free 0.1 M NaOH using a precise automatic burette.

-

Data Acquisition: Record pH vs. volume of titrant.

-

Analysis: Use the Bjerrum method or Gran plot analysis to identify the two inflection points corresponding to the carboxyl and amine deprotonation.

NMR-pH Titration (Structural Validation)

Use this method if the compound is impure or if specific site-of-protonation confirmation is required.[1][2]

Workflow:

-

Sample: Prepare a 5 mM solution in

(with DSS internal standard). -

Titration: Adjust pH (measured via glass electrode corrected for deuterium isotope effect,

) using NaOD/DCl. -

Observation: Monitor the chemical shift (

) of the

Implications for Drug Design & Purification[2]

Solubility & LogD Profile

The solubility of 2-(6-Methylmorpholin-2-yl)acetic acid is highly pH-dependent.[1][2]

-

pH < 3: High solubility (Cationic).[2]

-

pH 6.1 (pI): Minimum solubility (Zwitterionic).[1][2] Risk of precipitation in high-concentration stocks.[1][2]

-

pH > 9: High solubility (Anionic).[2]

Extraction Strategy

For isolating the compound from a reaction mixture:

-

Do NOT extract at neutral pH (6.0 - 7.0), as the zwitterion is highly polar and water-soluble.[1][2]

-

Strategy: Adjust aqueous phase to pH 12 (forming the anion) and wash with organic solvent to remove non-acidic impurities.[2] Then, adjust aqueous phase to pH 6.1 (pI) to precipitate the product or extract with a polar organic solvent (e.g., n-butanol or DCM/IPA).[1][2]

References

-

EPA CompTox Dashboard. (4-Benzylmorpholin-2-yl)acetic acid Property Profile.[1][2] Retrieved from [Link][1][2]

-

Kyoto University. pKa Data Compiled by R. Williams (Morpholine and Acetic Acid derivatives).[2] Retrieved from [Link]

Sources

Structural and Pharmacological Divergence: A Comparative Analysis of Morpholine-2-Acetic Acid and 2-(6-Methylmorpholin-2-yl)Acetic Acid

Executive Summary

The morpholine heterocycle is a ubiquitous scaffold in central nervous system (CNS) drug discovery and medicinal chemistry, prized for its well-balanced lipophilic-hydrophilic profile, favorable pKa (~8.3), and flexible chair-like conformation[1]. However, the specific substitution patterns on the morpholine ring drastically alter its three-dimensional space, metabolic stability, and target binding kinetics.

This technical whitepaper provides an in-depth comparative analysis between the foundational building block morpholine-2-acetic acid and its sterically complex derivative, 2-(6-methylmorpholin-2-yl)acetic acid . By examining the causality behind stereochemical locking and metabolic shielding, we provide actionable insights for drug development professionals optimizing morpholine-containing pharmacophores[2].

Structural & Physicochemical Divergence

The addition of a single methyl group at the C6 position transforms a simple mono-substituted morpholine into a complex 2,6-disubstituted system. This seemingly minor modification dictates profound physicochemical shifts.

Stereochemistry and Conformational Locking

-

Morpholine-2-acetic acid: Possesses a single chiral center at C2, existing as simple

and -

2-(6-Methylmorpholin-2-yl)acetic acid: The introduction of the C6 methyl group creates a second stereocenter, resulting in cis and trans diastereomers[2]. The cis-isomer is thermodynamically highly favored. In the cis-configuration, both the C2-acetic acid and C6-methyl groups can simultaneously occupy equatorial positions. This creates a "conformational lock," severely restricting the ring's flexibility and pre-organizing the molecule into a rigid chair conformation.

Quantitative Physicochemical Comparison

The structural differences translate directly into measurable physicochemical properties that influence blood-brain barrier (BBB) penetration and target affinity.

| Property | Morpholine-2-acetic acid | 2-(6-Methylmorpholin-2-yl)acetic acid |

| Molecular Formula | C6H11NO3 | C7H13NO3 |

| Molecular Weight | 145.16 g/mol | 159.18 g/mol |

| Stereocenters | 1 (C2) | 2 (C2, C6) |

| Isomeric Forms | Enantiomers (R/S) | Diastereomers (cis/trans pairs) |

| Conformational State | Flexible chair | Conformationally locked (cis-isomer) |

| Lipophilicity (LogP) | Lower | Higher (Enhanced by C6-Methyl) |

| Metabolic Liability | High (C6 | Reduced (C6 sterically shielded) |

Pharmacodynamic & Metabolic Implications

The decision to utilize a 6-methyl substituted morpholine over an unsubstituted analog is rarely arbitrary; it is driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) goals[1].

Metabolic Shielding via Steric Hindrance

Morpholine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily CYP3A4. The primary route of clearance is

By installing a methyl group at C6, the carbon becomes sterically crowded. This steric hindrance physically blocks the CYP450 active site from abstracting a proton at the C6 position, effectively shutting down one of the primary metabolic liabilities of the morpholine core and prolonging the compound's in vivo half-life.

CYP450 metabolic pathway showing C6-methyl steric shielding preventing morpholine ring opening.

Target Binding and Entropic Tuning

Beyond metabolism, the C6 methyl group acts as a critical pharmacophore element. In the development of GABA-B receptor antagonists (such as the structurally related SCH 50911, a 5,5-dimethylmorpholine derivative), alkyl substitutions on the morpholine ring are required to fill specific lipophilic pockets within the receptor's active site[3]. Furthermore, because the cis-2,6-disubstituted morpholine is conformationally locked, it suffers a lower entropic penalty upon binding compared to the flexible unsubstituted morpholine—provided the locked conformation matches the bioactive geometry.

Self-Validating Experimental Protocols

To rigorously evaluate the differences between these two scaffolds, researchers must employ self-validating workflows that confirm stereochemistry and isolate CYP-mediated metabolic events.

Protocol 1: Diastereomeric Separation & Stereochemical Assignment

Because 2-(6-methylmorpholin-2-yl)acetic acid syntheses yield a diastereomeric mixture, isolating the thermodynamically stable cis-isomer is critical[2].

-

Chromatographic Separation: Subject the crude synthetic mixture to Flash Column Chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10 Dichloromethane/Methanol). The cis- and trans-isomers will elute at different retention factors (

) due to their distinct dipole moments. -

2D NOESY NMR Validation (The Self-Validating Step): Dissolve the isolated fractions in

or-

Causality: In the cis-isomer, both the C2 and C6 substituents are equatorial, forcing the C2 and C6 protons into axial positions.

-

Validation: Axial protons at C2 and C6 have a 1,3-diaxial spatial relationship. A strong NOE cross-peak between these two protons definitively proves the cis stereochemistry. The absence of this cross-peak identifies the trans-isomer.

-

Protocol 2: Human Liver Microsome (HLM) Stability Assay

To prove the metabolic shielding effect of the C6-methyl group, a comparative HLM assay must isolate CYP450-dependent degradation.

-

Incubation Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.

-

Compound Addition: Spike morpholine-2-acetic acid and 2-(6-methylmorpholin-2-yl)acetic acid into separate incubation tubes at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation & Control:

-

Active Assay: Initiate the reaction by adding NADPH (1 mM final concentration).

-

Self-Validating Control: Run a parallel incubation without NADPH . If degradation occurs in this control, it is not CYP-mediated, invalidating the hypothesis of CYP steric shielding.

-

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

-

Analysis: Centrifuge at 14,000 rpm for 10 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (

) and half-life (

Self-validating experimental workflow from diastereomeric isolation to metabolic quantification.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience / PMC. Available at: [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. Available at:[Link]

-

Morpholine - Chemical Properties and Basicity. Wikipedia (Verified Chemical Data). Available at: [Link]

-

SCH-50911 free base | C8H15NO3 | CID 5311429. PubChem. Available at: [Link]

Sources

safety data sheet (SDS) for 2-(6-Methylmorpholin-2-yl)acetic acid

This guide serves as an advanced technical manual for the safe handling, characterization, and management of 2-(6-Methylmorpholin-2-yl)acetic acid . It is designed for researchers and safety officers requiring a depth of understanding beyond standard vendor documentation.

Substance Identification & Chemical Context

Compound Name: 2-(6-Methylmorpholin-2-yl)acetic acid

CAS Number: 1503426-97-8

Molecular Formula: C

Senior Scientist Insight: The Structural Logic

This compound is a morpholine-based amino acid scaffold . Unlike simple morpholine (a volatile, corrosive liquid), the addition of the acetic acid moiety at the C2 position and a methyl group at C6 transforms this into a zwitterionic solid.

-

Implication: While the parent morpholine is a flammability hazard, this derivative is primarily a contact irritant. The internal salt formation (zwitterion) typically raises the melting point and lowers volatility, reducing inhalation risks compared to the free amine.

Hazard Identification (GHS Classification)

Based on analogous morpholine-2-acetic acid derivatives and functional group analysis.

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][4] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2][4][5] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2][5] |

Signal Word: WARNING

Mechanistic Toxicology

The irritation potential stems from the unmasked secondary amine (if not protected) and the carboxylic acid tail. Upon contact with mucous membranes, the compound can disrupt local pH balance, leading to protein denaturation and inflammatory responses.

Composition & Stability Profile

Purity: Typically supplied at

Stability & Reactivity Workflow

The morpholine ring is generally stable, but the secondary amine is susceptible to oxidation (N-oxide formation) and nitrosation.

Figure 1: Chemical stability profile highlighting critical incompatibilities, particularly the risk of N-nitrosamine formation.

Safe Handling & Storage Protocols

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended to prevent amine oxidation.

-

Hygroscopicity: The compound is likely hygroscopic.[4] Keep the vial tightly sealed with a desiccant pack in the secondary container.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety. Use this specific matrix:

| PPE Type | Specification | Rationale |

| Gloves | Nitrile Rubber (min 0.11mm thickness) | Latex is permeable to many organic amines. Nitrile offers superior chemical resistance. |

| Respiratory | N95 / P2 (Solid dust) | If handling >100mg outside a fume hood, dust inhalation risks triggering H335 (respiratory irritation). |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient if fine dust is generated; goggles seal the eyes from airborne irritants. |

Emergency Response & First Aid

Self-validating protocol: The "Dilute & Neutralize" principle.

-

Eye Contact (Critical):

-

Action: Rinse immediately with water for 15 minutes.

-

Mechanism: The goal is to return the eye surface to physiological pH (7.4) before the acid/amine functionality causes corneal opacity.

-

-

Skin Contact:

-

Ingestion:

-

Action: Rinse mouth. Do NOT induce vomiting.

-

Reasoning: Vomiting re-exposes the esophagus to the irritant.

-

Exposure Controls & Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on quantity and physical state.

Figure 2: Operational workflow for handling solid vs. solution states to minimize respiratory exposure.

Toxicological Information

Data extrapolated from Morpholine and Morpholin-2-yl-acetic acid analogs.

-

Acute Toxicity:

-

Oral LD50 (Rat): Likely >500 mg/kg (Category 4 or 5). Pure morpholine is ~1050 mg/kg; the acid derivative is generally less toxic but should be treated as Harmful if swallowed .

-

-

Carcinogenicity:

-

Morpholine derivatives can form N-nitrosomorpholine (a potent carcinogen) if exposed to nitrosating agents (e.g., nitrites in water or food). Strictly avoid co-storage with nitrosating agents.

-

-

Chronic Effects:

-

Repeated inhalation of dust may cause chronic bronchitis or sensitization.

-

Disposal Considerations

Protocol:

-

Dissolution: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol).

-

Neutralization: If the quantity is large (>10g), check pH. If highly acidic, neutralize with a weak base (Sodium Bicarbonate) before adding to organic waste.

-

Incineration: The material must be incinerated in a chemical incinerator equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) generated during combustion.

Waste Code:

-

European Waste Catalogue (EWC): 07 01 04* (Other organic solvents, washing liquids and mother liquors).

References

-

National Center for Biotechnology Information . (2026). PubChem Compound Summary for Morpholine Derivatives. Retrieved March 7, 2026, from [Link]

-

ECHA (European Chemicals Agency) . (n.d.). Registration Dossier for Morpholine. Retrieved March 7, 2026, from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. itwreagents.com [itwreagents.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.sangon.com [store.sangon.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note: Stereoselective Synthesis of 2-(6-Methylmorpholin-2-yl)acetic Acid via Intramolecular Oxa-Michael Annulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Rationale & Retrosynthetic Analysis

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and optimize target binding vectors. However, the generation of complex, C-functionalized morpholines—such as 2-(6-methylmorpholin-2-yl)acetic acid —remains synthetically challenging due to the difficulty of controlling relative stereochemistry across the flexible ring system.

Traditional etherification or reductive amination strategies often yield poor diastereoselectivity and require harsh conditions. To overcome this, we employ a Systematic Chemical Diversity (SCD) approach , utilizing an intramolecular oxa-Michael annulation. By starting from the chiral pool (e.g., enantiopure 1-aminopropan-2-ol), we establish the C6-methyl stereocenter early. Subsequent tethering of an

Mechanistic Causality & Experimental Design

As a self-validating synthetic system, every reagent in this workflow is chosen for a specific mechanistic purpose:

-

Fukuyama Sulfonylation (Nosyl Protection): Primary amino alcohols are highly nucleophilic and prone to over-alkylation. By converting the primary amine to a 4-nitrobenzenesulfonamide (Ns), we lower the nitrogen's

to ~10. This enables strictly controlled mono-alkylation . Crucially, the electron-withdrawing Ns group suppresses the competing aza-Michael reaction during the cyclization step, forcing the oxygen to act as the exclusive nucleophile. -

Intramolecular Oxa-Michael Cyclization: The tethered alkoxide attacks the

-carbon of the crotonate system. The reaction proceeds via a chair-like transition state. To minimize 1,3-diaxial interactions, the pre-existing C6-methyl group adopts an equatorial position, which stereoelectronically directs the incoming acetic acid ester group into the equatorial position as well, yielding the cis-diastereomer with high selectivity. -

Orthogonal Deprotection: The Ns group is cleaved under mild, nucleophilic aromatic substitution conditions (thiophenol/K₂CO₃) that do not disturb the newly formed morpholine ring or the ester, which is subsequently hydrolyzed to the target acid.

Reaction Optimization & Quantitative Data

The choice of base during the oxa-Michael cyclization is the critical variable dictating both yield and diastereomeric ratio (d.r.). Strong, non-nucleophilic bases under thermodynamic control yield the best stereoselectivity.

Table 1: Optimization of the Intramolecular Oxa-Michael Cyclization

| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) |

| 1 | K₂CO₃ (2.0) | DMF | 25 | 24 | 45 | 3:1 |

| 2 | t-BuOK (1.1) | THF | 0 | 4 | 65 | 4:1 |

| 3 | DBU (0.2) | THF | 25 | 12 | 88 | >10:1 |

| 4 | DBU (0.2) | DCM | 25 | 16 | 72 | 8:1 |

Data Insight: DBU in THF (Entry 3) provides the optimal balance of basicity and solubility, allowing the reversible oxa-Michael addition to reach a thermodynamic equilibrium that heavily favors the equatorial-equatorial (cis) conformation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide

-

Reaction: Dissolve (S)-1-aminopropan-2-ol (10.0 mmol, 1.0 eq) and triethylamine (15.0 mmol, 1.5 eq) in anhydrous DCM (30 mL). Cool the mixture to 0 °C.

-

Addition: Add 4-nitrobenzenesulfonyl chloride (NsCl, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: Monitor via TLC (DCM/MeOH 9:1). The primary amine (ninhydrin-positive) should completely disappear, replaced by a UV-active spot (

). -

Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM (3 × 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Alkylation with Ethyl 4-Bromocrotonate

-

Reaction: Dissolve the crude sulfonamide from Protocol A (1.0 eq) in anhydrous DMF (25 mL). Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) and ethyl (E)-4-bromobut-2-enoate (11.0 mmol, 1.1 eq).

-

Execution: Stir the suspension vigorously at room temperature for 12 hours.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. Crude

H NMR will reveal characteristic olefinic protons at -

Workup: Dilute with EtOAc (50 mL) and wash extensively with water (5 × 20 mL) to remove DMF. Dry organics over Na₂SO₄ and concentrate.

Protocol C: Intramolecular Oxa-Michael Cyclization

-

Reaction: Dissolve the alkylated intermediate (1.0 eq) in anhydrous THF (40 mL).

-

Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq). Stir at room temperature for 12 hours.

-

Validation Checkpoint: The completion of cyclization is confirmed by

H NMR showing the complete disappearance of the olefinic protons and the appearance of a new multiplet at -

Purification: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the cis-isomer.

Protocol D: Fukuyama Deprotection & Ester Hydrolysis

-

Deprotection: Dissolve the cyclized product in MeCN (20 mL). Add K₂CO₃ (3.0 eq) and thiophenol (PhSH, 1.2 eq). Stir at 50 °C for 2 hours.

-

Hydrolysis: Once LC-MS confirms Ns removal, remove MeCN in vacuo. Redissolve the crude amine in THF/H₂O (3:1, 20 mL). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

-

Validation Checkpoint: LC-MS should show the [M+H]⁺ peak corresponding to the exact mass of 2-(6-methylmorpholin-2-yl)acetic acid.

-

Isolation: Adjust the pH to ~6 using 1M HCl. Lyophilize the aqueous layer and purify the residue via reverse-phase C18 chromatography to yield the final target as a white powder.

Mechanistic Workflow Visualization

Fig 1. Stereoselective synthesis workflow for 2-(6-methylmorpholin-2-yl)acetic acid.

References

-

Expanding Complex Morpholines Using Systematic Chemical Diversity - Organic Letters -[Link] [1]

-

A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH -[Link]

-

2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines - Tetrahedron Letters -[Link]

using 2-(6-Methylmorpholin-2-yl)acetic acid as a medicinal chemistry building block

Application Note: Strategic Utilization of 2-(6-Methylmorpholin-2-yl)acetic Acid in Medicinal Chemistry

Part 1: Executive Summary & Rationale

2-(6-Methylmorpholin-2-yl)acetic acid represents a high-value "chiral spacer" and solubility-enhancing building block. Unlike the achiral morpholine-2-acetic acid, the introduction of the C6-methyl group breaks symmetry, introducing a second stereocenter that allows for precise vector control of the acetic acid side chain relative to the ring nitrogen.

Why this Building Block?

-

Metabolic Hardening: The C6-methyl group sterically hinders the common metabolic soft spot at the morpholine

-carbon, potentially extending half-life ( -

Solubility Enhancement: The morpholine ether oxygen lowers LogD while maintaining a pKa (~8.5) ideal for lysosomal trapping and solubility at physiological pH.

-

Conformational Locking: The 2,6-disubstitution pattern strongly favors the cis-chair conformation (diequatorial), providing a rigid vector for displaying pharmacophores.

Part 2: Chemical Profile & Stereochemistry

The utility of this building block hinges on its stereochemistry. The cis-isomer is thermodynamically preferred and is the standard target for medicinal chemistry applications.

| Property | Value / Description | Impact on Drug Design |

| Formula | C | Low MW fragment (159.18 Da) leaves room for elaboration. |

| pKa (Base) | ~8.6 (Predicted) | Moderately basic; exists as a cation at pH 7.4 (solubility booster). |

| pKa (Acid) | ~4.0 | Standard carboxylic acid; allows clean amide coupling. |

| Stereochemistry | (2S,6R) or (2R,6S) | Cis-isomers place both substituents equatorial, minimizing 1,3-diaxial strain. |

| LogP | ~ -0.5 to 0.2 | Hydrophilic character lowers overall lipophilicity of the drug payload. |

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis (The SCD Method)

Based on the "Systematic Chemical Diversity" approach for high-enantiopurity building blocks.[1]

Objective: Synthesize cis-2-(6-methylmorpholin-2-yl)acetic acid ethyl ester starting from chiral amino acids.

Reagents:

-

N-Boc-L-Alanine (Starting Material)

-

Meldrum's Acid / EDC (for

-ketoester formation) -

Sodium Borohydride (NaBH

) -

Bromoethyldiphenylsulfonium triflate (Annulation reagent)[1]

-

Sodium Hydride (NaH)[2]

Step-by-Step Workflow:

-

-Ketoester Formation:

-

Activate N-Boc-L-Alanine (1.0 eq) with EDC (1.1 eq) and DMAP (0.1 eq) in DCM.

-

Add Meldrum's acid (1.0 eq) and stir at RT for 4 h.

-

Reflux the resulting intermediate in ethanol to yield the

-keto ethyl ester. -

Checkpoint: Monitor disappearance of starting material by TLC (Hexane:EtOAc 3:1).

-

-

Diastereoselective Reduction:

-

Morpholine Annulation (The Critical Step):

-

Dissolve the reduced amino alcohol (1.0 eq) in dry DMF under N

. -

Add NaH (2.2 eq, 60% dispersion) at 0°C. Stir for 30 min to generate the alkoxide/amide anion.

-

Add vinyl diphenylsulfonium triflate (or generate in situ from bromoethyldiphenylsulfonium triflate).

-

Heat to 60°C for 4-6 h.

-

Result: The alkoxide attacks the vinyl group (Michael addition), followed by intramolecular displacement of the sulfonium by the nitrogen. This yields the N-Boc morpholine.

-

-

Deprotection & Hydrolysis:

-

Treat with TFA/DCM (1:1) to remove Boc.[1]

-

Hydrolyze the ethyl ester with LiOH in THF/H

O to obtain the free zwitterionic acid.

-

Visualizing the Synthesis Logic:

Caption: Stereoselective synthesis pathway ensuring cis-conformation via thermodynamic control and chiral pool starting materials.

Protocol B: Medicinal Chemistry Coupling (Usage)

Objective: Couple the building block to an amine-bearing scaffold (R-NH

Challenge: The free amino acid exists as a zwitterion. Direct coupling often leads to polymerization. Solution: Use the N-Boc protected acid (commercially available or prepared via Protocol A before deprotection).

-

Preparation:

-

Ensure the building block is N-Boc protected: 2-(4-(tert-butoxycarbonyl)-6-methylmorpholin-2-yl)acetic acid .

-

Solvent: DMF or DCM.

-

-

Activation:

-

To a solution of the N-Boc acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir for 5 minutes. Color change to yellow indicates active ester formation.

-

-

Coupling:

-

Add the amine scaffold (R-NH

, 1.0 eq). -

Stir at RT for 2-16 h.

-

QC: Monitor by LCMS for [M+H-Boc]+ fragments.

-

-

Global Deprotection:

-

Once coupled, treat the crude mixture (or isolated intermediate) with 4M HCl in Dioxane.

-

Precipitate the final salt with diethyl ether.

-

Part 4: Decision Framework & Applications

When should you substitute a standard morpholine or piperazine with this building block?

Case Study: Kinase Inhibitor Solubility

-

Problem: A pyrazole-based kinase inhibitor has high potency but poor solubility (<1 µM) and rapid clearance due to N-dealkylation.

-

Intervention: Replace the solvent-exposed piperazine tail with 2-(6-methylmorpholin-2-yl)acetic acid (linked via amide).

-

Outcome:

-

Solubility: Increased to >50 µM (Ether oxygen effect).

-

Metabolic Stability: Intrinsic clearance (CLint) reduced by 40% (Methyl group blocks CYP450 access).

-

Selectivity: The fixed vector of the methyl group clashed with a residue in the off-target kinase, improving selectivity 10-fold.

-

Decision Tree:

Caption: Decision matrix for selecting substituted morpholines over standard heterocycles.

References

-

Vertex Pharmaceuticals & Baylor College of Medicine. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [1]

-

National Institutes of Health (NIH). (2020).[5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Journal of Medicinal Chemistry.

-

Chem-Impex International. (2023). Product Data: Morpholin-2-yl-acetic acid methyl ester hydrochloride.

-

Life Chemicals. (2021). C-Substituted Morpholine Building Blocks for Drug Discovery.

-

Bode, J. W., et al. (2017).[6] Photocatalytic Synthesis of Substituted Morpholines. Organic Letters.

Sources

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

Application Note: Reductive Amination Strategies for Morpholine Acetic Acid Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic implementation of reductive amination chemistries involving morpholine acetic acid derivatives—a critical class of building blocks for modulating physicochemical properties (logD, pKa) in drug discovery.

Executive Summary

Morpholine acetic acid derivatives (both N-substituted and C-substituted) are privileged motifs in medicinal chemistry, offering a balance of hydrophilicity and metabolic stability. While direct alkylation (e.g., using

This guide provides high-fidelity protocols for:

-

Library Synthesis: Coupling morpholin-2-ylacetic acid esters to diverse aldehydes.

-

Linker Synthesis: Generating N-morpholinoacetic acid motifs via glyoxylic acid.

-

Nucleoside Modification: A specialized protocol for creating morpholino-nucleosides via dialdehyde intermediates.[2]

Mechanistic Insight & Chemical Logic

The "Morpholine Paradox"

Morpholine is a secondary amine, but it is significantly less nucleophilic than piperidine due to the inductive electron-withdrawing effect of the ether oxygen at the 4-position.

-

Consequence: Iminium ion formation is slower.[3]

-

Solution: Protocols must often utilize Lewis acid additives (e.g.,

) or pre-formation steps to drive equilibrium before adding the reducing agent.

Reaction Pathway

The reaction proceeds via a cationic iminium intermediate, which is the requisite species for hydride reduction. Neutral imines (formed from primary amines) are less reactive toward mild reducing agents like

Figure 1: Mechanistic pathway for the reductive amination of morpholine derivatives. Note the critical dehydration step to form the reactive iminium species.

Experimental Protocols

Protocol A: Library Synthesis using Morpholin-2-ylacetic Acid Esters

Objective: To couple chiral morpholin-2-ylacetic acid methyl ester (amine source) with a diverse array of aryl aldehydes. Application: Fragment-based drug discovery (FBDD) to install a solubilizing morpholine tail.

Materials:

-

Amine: Methyl 2-(morpholin-2-yl)acetate HCl salt (1.0 equiv)

-

Carbonyl: Aryl aldehyde (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (

, 1.5 equiv) -

Base: DIPEA (1.2 equiv, to free the amine salt)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic acid (glacial, 1-2 equiv)

Step-by-Step Procedure:

-

Free Basing (In situ): In a 20 mL scintillation vial, suspend the morpholine salt in DCE (0.2 M concentration). Add DIPEA and stir for 10 minutes at Room Temperature (RT).

-

Imine Formation: Add the aryl aldehyde and glacial acetic acid.

-

Critical Step: Stir for 2–4 hours before adding the reductant. Morpholine formation of the iminium ion is the rate-limiting step. If the aldehyde is electron-rich (unreactive), add

(1.5 equiv) here and stir for 6 hours.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add

in three portions over 15 minutes. -

Reaction: Allow to warm to RT and stir overnight (12–16 hours).

-

Quench: Quench with saturated aqueous

(equal volume). Stir vigorously for 20 minutes to decompose borate complexes. -

Work-up: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (typically MeOH/DCM gradients).

Data Summary Table:

| Parameter | Standard Condition | Difficult Substrate Condition |

|---|---|---|

| Solvent | DCE or DCM | THF or Toluene |

| Additive | AcOH (1-2 eq) |

Protocol B: "Green" Synthesis of N-Morpholinoacetic Acid (Linker Synthesis)

Objective: Synthesis of 2-morpholinoacetic acid using Glyoxylic acid. Mechanism: Reductive alkylation via the "Aza-Cannizzaro" type or direct hydride reduction. This avoids the use of toxic chloroacetic acid.

Materials:

-

Morpholine (1.0 equiv)

-

Glyoxylic acid monohydrate (1.1 equiv)

-

Reductant: 10% Pd/C (catalytic) with

(balloon) OR -

Solvent: Methanol/Water (9:1)

Procedure (Catalytic Hydrogenation Method):

-

Mixing: Dissolve glyoxylic acid in MeOH/Water. Add morpholine slowly (exothermic).

-

Equilibration: Stir for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.

-

Reduction: Add 10% Pd/C (5 wt% loading). Purge flask with Nitrogen, then Hydrogen.

-

Reaction: Stir under

balloon (1 atm) for 18 hours at RT. -

Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate.

-

Purification: The product is a zwitterion. Recrystallize from hot Ethanol or use ion-exchange chromatography (Dowex 50W) if high purity is required.

Protocol C: Morpholino-Nucleoside Synthesis (The Dialdehyde Route)

Objective: Creating morpholine-modified nucleosides (PMO precursors) via oxidative cleavage followed by double reductive amination. Reference: Nucleosides Nucleotides Nucleic Acids, 2020; 39(9):1223-1244.[2]

Workflow Diagram:

Figure 2: Workflow for converting ribonucleosides to morpholine derivatives via periodate oxidation and reductive cyclization.

Procedure:

-

Oxidation: Treat the ribonucleoside (1 mmol) with

(1.2 mmol) in water at 0°C for 1 hour. -

Quench: Add ethylene glycol to consume excess periodate.

-

Amination: Add the amine derivative (e.g., glycine methyl ester or simple alkyl amine, 1.2 mmol) and

(2.0 mmol). Adjust pH to ~6 with acetic acid. -

Cyclization: The reaction spontaneously cyclizes to form the morpholine ring substituted at the 2- and 6- positions (nucleobase and hydroxymethyl).

Troubleshooting & Optimization Guide

Common Failure Modes

-

Low Conversion:

-

Cause: Morpholine's low nucleophilicity prevents iminium formation.[3]

-

Fix: Use microwave irradiation (80°C, 15 min) for the imine formation step before adding the reducing agent.

-

Fix: Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the iminium ion and accelerates the reaction without acid catalysts [Ref 4].

-

-

Zwitterionic Solubility Issues:

-

Issue: Products like N-morpholinoacetic acid are highly polar zwitterions and do not extract into DCM.

-

Fix: Do not use aqueous workup. Evaporate solvent and use SCX-2 (Strong Cation Exchange) cartridges. Load in MeOH, wash with MeOH, elute with

.

-

-

Over-Alkylation:

-

Issue: When using primary amines with morpholine-related aldehydes.

-

Fix: Use

instead of

-

References

-

Vertex AI Search. (2025). Morpholin-4-yl-acetic acid applications in pharmaceutical development. Chem-Impex. Link

-

Nekrasov, M. D., et al. (2020).[2] Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.[2] Link

-

Luo, R., et al. (2025).[4] Amine synthesis by reductive amination in 2,2,2-trifluoroethanol. Synthesis, 57, 629-636.[4] Link

-

BenchChem. (2025).[3] Optimizing reaction conditions for the synthesis of morpholine derivatives. Link

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Link

Sources

Application Note: Orthogonal Protecting Group Strategies for 2-(6-Methylmorpholin-2-yl)acetic Acid Synthesis

Introduction & Strategic Rationale

In modern drug discovery, 2-(6-Methylmorpholin-2-yl)acetic acid (CAS 1503426-97-8)[1] has emerged as a highly versatile, bifunctional building block for synthesizing complex active pharmaceutical ingredients (APIs). Structurally, this scaffold presents a unique chemoselectivity challenge: it contains both a nucleophilic secondary amine at the N4 position of the morpholine ring and a reactive terminal carboxylic acid at the C2-acetate appendage.

Because both functional groups are highly reactive under standard coupling conditions, orthogonal protection is strictly mandatory (2[2]). Without strategic masking, the molecule is prone to uncontrolled self-condensation, yielding undesired oligomers or diketopiperazine-like side products. The implementation of orthogonal protecting groups ensures that chemical transformations—such as amide coupling or cross-coupling—occur exclusively at the targeted site, maintaining the structural integrity of the morpholine core (3[3]).

Orthogonal Protection Workflows

Depending on the downstream synthetic goal, chemists must choose a divergent path: N-protection to functionalize the carboxylic acid, or O-protection to functionalize the morpholine nitrogen.

Caption: Orthogonal protection pathways for 2-(6-Methylmorpholin-2-yl)acetic acid.

Strategy A: N-Protection (The Boc Strategy)

When downstream applications require the functionalization of the carboxylic acid (e.g., amide coupling), the N4 secondary amine must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic and nucleophilic conditions, and its clean removal under acidic conditions (4[4]).

Protocol 1: Synthesis of 2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid

Target CAS: 2167070-91-7 (5[5])

Expert Causality & Insights:

-

Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is utilized over Boc-Cl because it generates benign, easily removable byproducts (tert-butanol and CO₂).

-

Solvent System: A biphasic 1,4-Dioxane/Water system is critical. Water solubilizes the zwitterionic starting material, while the organic solvent solubilizes the lipophilic Boc₂O.

-

Self-Validating Workup: Washing the basic aqueous layer with ethyl acetate prior to acidification is a critical purification step. It removes unreacted Boc₂O and non-acidic impurities, ensuring that upon acidification, only the highly pure target molecule precipitates.

Step-by-Step Methodology:

-

Preparation: Suspend 2-(6-Methylmorpholin-2-yl)acetic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and distilled water (20 mL total).

-

Basification: Cool the mixture to 0 °C in an ice bath. Slowly add 1M NaOH (1.1 eq, 11 mL) to achieve a clear solution and maintain a pH of ~9.5. This deprotonates the morpholine amine, enhancing its nucleophilicity.

-

Boc Addition: Dissolve Boc₂O (1.1 eq, 11 mmol) in 5 mL of 1,4-Dioxane and add dropwise to the reaction mixture over 30 minutes to prevent excessive exothermic degradation.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS.

-

Initial Wash: Concentrate the mixture under reduced pressure to remove the bulk of the dioxane. Wash the remaining aqueous layer with Ethyl Acetate (2 × 15 mL) and discard the organic washings.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄. Extract the resulting milky suspension with Ethyl Acetate (3 × 20 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Boc-protected product as a viscous oil or white solid.

Strategy B: O-Protection (The Ester Strategy)

If the synthetic goal is to functionalize the morpholine nitrogen (e.g., via Buchwald-Hartwig cross-coupling or direct N-alkylation), the carboxylic acid must be protected as an ester (6[6]). Methyl esters are highly stable to basic coupling conditions and can be easily saponified later.

Protocol 2: Synthesis of Methyl 2-(6-methylmorpholin-2-yl)acetate Hydrochloride

Expert Causality & Insights:

-

Reagent Choice: Thionyl chloride (SOCl₂) in methanol is a classic, highly efficient method. SOCl₂ reacts with methanol to generate HCl in situ, which protonates the morpholine nitrogen (protecting it from side reactions) while forming the highly reactive acyl chloride intermediate.

-

Stability: Isolating the product as a hydrochloride salt enhances bench stability and prevents spontaneous diketopiperazine formation, a common degradation pathway for free-base amino esters.

Step-by-Step Methodology:

-

Preparation: Cool anhydrous Methanol (10 volumes, ~15 mL) to 0 °C under an inert nitrogen atmosphere.

-

Activation: Carefully add Thionyl chloride (1.5 eq, 15 mmol) dropwise to the cold methanol. Stir for 15 minutes to allow in situ generation of methanolic HCl.

-

Addition: Add 2-(6-Methylmorpholin-2-yl)acetic acid (1.0 eq, 10 mmol) portion-wise to the activated acidic solution.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor by LC-MS until the free acid is completely consumed.

-

Concentration: Cool the reaction to room temperature and concentrate under reduced pressure. Azeotrope the residue with toluene (2 × 10 mL) to drive off residual water and HCl, preventing ester hydrolysis.

-

Crystallization: Triturate the crude residue with cold diethyl ether. Filter and dry the resulting solid to afford Methyl 2-(6-methylmorpholin-2-yl)acetate hydrochloride as a crystalline solid.

Quantitative Data & Compatibility Summary

To aid in synthetic planning, the following table summarizes the quantitative parameters and compatibility of various protecting groups for this scaffold.

| Protecting Group | Target Functionality | Introduction Reagents | Cleavage Conditions | Orthogonality / Compatibility |

| Boc (tert-Butyloxycarbonyl) | N4-Amine | Boc₂O, NaOH, Dioxane/H₂O | TFA/DCM or HCl/Dioxane | Stable to base, nucleophiles, and catalytic hydrogenation. |

| Cbz (Carboxybenzyl) | N4-Amine | Cbz-Cl, Na₂CO₃, THF/H₂O | H₂/Pd-C or HBr/AcOH | Stable to mild acid and base. Orthogonal to Boc. |

| Fmoc (Fluorenylmethyloxycarbonyl) | N4-Amine | Fmoc-Cl or Fmoc-OSu, Base | Piperidine (20% in DMF) | Stable to acid. Highly orthogonal to Boc and tBu esters. |

| Methyl Ester (-OMe) | C2-Carboxylic Acid | SOCl₂, MeOH, Reflux | LiOH or NaOH (aq), THF | Stable to acid and coupling conditions. Cleaved by saponification. |

| tert-Butyl Ester (-OtBu) | C2-Carboxylic Acid | Isobutylene, H₂SO₄ (cat) | TFA/DCM | Stable to base and nucleophiles. Cleaved simultaneously with Boc. |

Deprotection Mechanisms & Downstream Applications

Understanding the mechanism of deprotection is critical for preventing side reactions (e.g., tert-butylation of sensitive residues during Boc removal) (6[6]). The cleavage of the Boc group relies on the generation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas, while the intermediate carbamic acid spontaneously decarboxylates (4[4]).

Caption: Mechanistic pathway of acid-mediated N-Boc deprotection.

References

-

Protecting groups in organic synthesis - weebly.com. Available at: 3[3]

-

Synthesis-I, Protecting Groups - spcmc.ac.in. Available at: 4[4]

-

2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid (CAS 2167070-91-7) - Sigma-Aldrich. Available at: 5[5]

-

1503426-97-8 | 2-(6-Methylmorpholin-2-yl)acetic acid - BLDpharm. Available at: 1[1]

Sources

- 1. 1503426-97-8|2-(6-Methylmorpholin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. scispace.com [scispace.com]

- 3. mazams.weebly.com [mazams.weebly.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. 2-{4-[(tert-butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic acid | 2167070-91-7 [sigmaaldrich.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

incorporation of 6-methylmorpholine scaffold into peptide mimetics

Abstract

The incorporation of constrained heterocyclic scaffolds into peptide backbones is a pivotal strategy in modern drug discovery to overcome the inherent limitations of native peptides: rapid proteolytic degradation and poor membrane permeability.[1] This guide details the strategic integration of the 6-methylmorpholine-3-carboxylic acid (6-Me-Mor) scaffold. Unlike simple proline substitutions, the 6-Me-Mor scaffold introduces a specific ether oxygen that enhances water solubility while the 6-methyl group provides a critical steric lock, enforcing a stable chair conformation that mimics type-II

Strategic Design & Rationale

The 6-methylmorpholine scaffold is not merely a "spacer"; it is a functional conformational restrictor.

-

Entropy Reduction: By locking the

and -

The "6-Methyl" Effect: While the morpholine ring mimics the pyrrolidine ring of proline, it is more flexible. The addition of a methyl group at the C6 position (typically cis to the carboxylate) introduces 1,3-diaxial strain if the ring flips, effectively locking the morpholine into a single chair conformation. This is crucial for displaying side chains in a predictable vector.

-

Physicochemical Superiority: The morpholine ether oxygen acts as a hydrogen bond acceptor, improving solubility in aqueous media compared to carbocyclic analogues, without acting as a hydrogen bond donor (unlike secondary amines), which aids in membrane permeability.

Diagram 1: Structural Logic of 6-Me-Mor Mimetics

Caption: Evolution of peptide constraints leading to the optimized 6-methylmorpholine scaffold.

Protocol: Synthesis of the Fmoc-6-Me-Mor-OH Building Block

Objective: Synthesize N-Fmoc-(3S,6R)-6-methylmorpholine-3-carboxylic acid for use in SPPS. Rationale: We utilize a "Chiral Pool" approach starting from L-Serine to establish the C3 stereocenter, while the C6 stereochemistry is controlled during the cyclization step.

Materials

-

L-Serine methyl ester hydrochloride

-

2-Bromopropionyl bromide (or 2-bromopropionic acid)

-

Sodium hydride (NaH), 60% dispersion

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

-

Solvents: DMF, DCM, THF (anhydrous)

Step-by-Step Methodology

-

N-Acylation (Backbone Setup):

-

Dissolve L-Serine methyl ester HCl (10 mmol) in DCM (50 mL) with DIEA (22 mmol).

-

Cool to 0°C. Dropwise add 2-bromopropionyl bromide (11 mmol).

-

Stir for 2h at RT. The result is the linear precursor N-(2-bromopropionyl)-Ser-OMe.

-

Checkpoint: Verify mass via LC-MS (Expected M+H).

-

-

Cyclization (Morpholinone Formation):

-

Dissolve the intermediate in anhydrous THF (100 mL).

-

Add NaH (1.2 eq) slowly at 0°C under Argon. The alkoxide generated at the serine side chain attacks the alpha-bromo position.

-

Mechanism:[2] This is an intramolecular Williamson ether synthesis.

-

Stir 4h. Quench with sat. NH₄Cl. Extract with EtOAc.[3]

-

Result: 6-methyl-5-oxomorpholine-3-carboxylate (Lactam form).

-

-

Reduction (Lactam to Amine):

-

Dissolve the lactam in THF. Add Borane-THF complex (BH₃·THF, 3 eq). Reflux for 2h.

-

Critical Step: This reduces the amide carbonyl to a methylene group, yielding the secondary amine morpholine core.

-

Quench carefully with MeOH/HCl to break the boron complex.

-

-

Fmoc Protection:

-

Dissolve the crude morpholine ester in Water/Dioxane (1:1). Add NaHCO₃ (2 eq).

-

Add Fmoc-OSu (1.1 eq). Stir overnight.

-

Acidify to pH 2, extract with EtOAc.

-

-

Ester Hydrolysis:

-

Treat the Fmoc-protected methyl ester with LiOH (3 eq) in THF/H₂O for 2h.

-

Acidify carefully to precipitate Fmoc-6-Me-Mor-OH .

-

Yield: Typically 40-50% overall.

-

Protocol: Integration into Solid-Phase Peptide Synthesis (SPPS)

Challenge: The secondary amine of the morpholine ring is sterically hindered and less nucleophilic than a primary amine. Standard coupling (DIC/Oxyma) often fails or proceeds slowly. Solution: Use of high-reactivity coupling agents (HATU or PyAOP) and elevated temperature.

Diagram 2: SPPS Workflow for Morpholine Scaffolds

Caption: Optimized SPPS cycle emphasizing the critical coupling onto the hindered morpholine secondary amine.

Detailed SPPS Steps

-

Coupling of Fmoc-6-Me-Mor-OH (The Scaffold):

-

Reagents: 3 eq AA, 2.9 eq HATU, 6 eq DIEA in DMF.

-

Condition: 2 hours at room temperature (or 45 mins at 40°C).

-

Monitoring: Use the Chloranil Test (for secondary amines) or standard Kaiser test (though Kaiser is less sensitive for the next step).

-

-

Fmoc Removal:

-

Standard 20% Piperidine in DMF (2 x 10 min).

-

Note: The morpholine nitrogen is now exposed. It is a secondary amine and is sterically crowded by the 6-methyl group.

-

-

Coupling the Next Amino Acid (The "Difficult" Step):

-

This is the bottleneck. The nucleophile is the hindered morpholine nitrogen.

-

Reagent Choice: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is superior to HATU for secondary amines.

-

Protocol:

-

Verification: Perform a micro-cleavage and check via LC-MS to ensure no deletion sequences (M-AA mass) are present.

-

Validation & Characterization

Once synthesized, the peptidomimetic must be validated for structural integrity and stability.

A. Structural Validation (NMR)

The 6-methylmorpholine scaffold should induce a specific turn.

-

Experiment: 1H-NMR and ROESY (Rotating-frame Overhauser Effect Spectroscopy) in water/D2O.

-

Marker: Look for strong NOE (Nuclear Overhauser Effect) signals between the

of the residue preceding the morpholine and the -

Coupling Constants: The

coupling constants will confirm the chair conformation (axial-axial couplings ~10-12 Hz).

B. Metabolic Stability Assay

Compare the half-life (

Protocol:

-

Incubation: Incubate peptide (10 µM) with Human Liver Microsomes (HLM) or Plasma at 37°C.

-

Sampling: Take aliquots at 0, 15, 30, 60, 120 min.

-

Quench: Add ice-cold Acetonitrile (containing Internal Standard). Centrifuge.

-

Analysis: LC-MS/MS quantification of remaining parent compound.

Data Template:

| Compound | Native Peptide | Proline-Analog | 6-Me-Mor Mimetic |

| Plasma | < 15 min | ~ 45 min | > 4 hours |

| Microsomal | < 10 min | ~ 30 min | > 2 hours |

| Solubility (PBS) | Low | Moderate | High |

References

-

Le Grel, P., et al. (2020). Synthesis of Morpholine-3-Carboxylic Acid Derivatives and Their Incorporation into Peptides. Journal of Organic Chemistry.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3] Chemical Reviews.

-